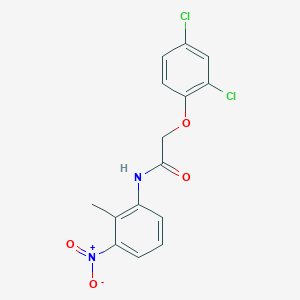![molecular formula C14H11FN4O3S B323511 N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE](/img/structure/B323511.png)
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-(4-bromophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-(4-methylphenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
Uniqueness
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
特性
分子式 |
C14H11FN4O3S |
|---|---|
分子量 |
334.33 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]thiourea |
InChI |
InChI=1S/C14H11FN4O3S/c15-10-3-5-11(6-4-10)16-14(23)18-17-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,17,20)(H2,16,18,23) |
InChIキー |
KXANHAOUPIEWIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B323430.png)
![(6E)-2,4-dichloro-6-[[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323433.png)
![N-(4-chlorophenyl)-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide](/img/structure/B323435.png)
![N-[4-({2-[1-(4-biphenylyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323438.png)
![N-[4-({2-[1-(4-aminophenyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323439.png)
![N-(4-{[2-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323440.png)
![N-(4-{[2-(1-phenylhexylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323443.png)
![N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323444.png)
![N-(4-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323445.png)
![N-[4-({2-[(4-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323446.png)
![N-[4-[[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamoyl]phenyl]propanamide](/img/structure/B323450.png)
![N-(4-{[2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323451.png)
![N-[4-({2-[4-(methylsulfanyl)benzylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323452.png)
